5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate
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Overview
Description
Preparation Methods
The synthesis of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves multiple steps, starting with the preparation of the phenoxazinone core. The core is then functionalized with tetradecanoyloxy groups through esterification reactions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the esterification process. Industrial production methods may involve large-scale esterification reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The phenoxazinone core can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the phenoxazinone core, potentially altering its chemical properties.
Substitution: The tetradecanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying lipid interactions and membrane dynamics.
Industry: Used in the formulation of specialized coatings and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({1-[2,3-Bis(tetradecanoyloxy)propyl]-3-oxo-3H-phenoxazin-7-yl}oxy)-5-oxopentanoate involves its ability to interact with lipid membranes. The tetradecanoyloxy groups facilitate the insertion of the compound into lipid bilayers, altering membrane fluidity and dynamics. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and membrane transport .
Comparison with Similar Compounds
Similar compounds include:
Trimyristin: A triglyceride of myristic acid, used in the preparation of solid lipid nanoparticles.
DL-dimyristoylphosphatidylcholine: A synthetic phospholipid used in liposomes and lipid bilayers.
Sodium ®-2,3-bis(tetradecanoyloxy)propyl phosphate: A compound with similar long-chain tetradecanoyloxy groups
Properties
CAS No. |
646065-76-1 |
---|---|
Molecular Formula |
C48H70NO10- |
Molecular Weight |
821.1 g/mol |
IUPAC Name |
5-[9-[2,3-di(tetradecanoyloxy)propyl]-7-oxophenoxazin-3-yl]oxy-5-oxopentanoate |
InChI |
InChI=1S/C48H71NO10/c1-3-5-7-9-11-13-15-17-19-21-23-27-45(53)56-36-40(58-46(54)28-24-22-20-18-16-14-12-10-8-6-4-2)33-37-32-38(50)34-43-48(37)49-41-31-30-39(35-42(41)59-43)57-47(55)29-25-26-44(51)52/h30-32,34-35,40H,3-29,33,36H2,1-2H3,(H,51,52)/p-1 |
InChI Key |
RJUUTCZNAJEIIR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CC1=CC(=O)C=C2C1=NC3=C(O2)C=C(C=C3)OC(=O)CCCC(=O)[O-])OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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